What are the chemical properties of 2,3-Butanedione-D6?
What are the chemical properties of 2,3-Butanedione-D6?
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Butanedione-D6
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Butanedione-D6 (Diacetyl-D6), the deuterated isotopologue of 2,3-butanedione. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the spectroscopic profile, reactivity, and critical applications of this stable isotope-labeled compound. The primary focus is on its role as an internal standard for the quantitative analysis of its non-deuterated counterpart, a molecule of significant interest in the flavor industry and occupational health due to its association with severe respiratory diseases.
Introduction: The Significance of Isotopic Labeling
2,3-Butanedione, commonly known as diacetyl, is an alpha-diketone that occurs naturally as a byproduct of fermentation in products like butter, beer, and wine.[1] It is also synthesized for use as a flavoring agent to impart a distinct buttery character.[1][2] However, the importance of diacetyl extends beyond its sensory attributes; chronic inhalation exposure has been linked to severe and irreversible lung disease, most notably bronchiolitis obliterans, colloquially termed "popcorn lung".[3][4] This duality necessitates precise and accurate quantification in diverse matrices, from food products to environmental and biological samples.
2,3-Butanedione-D6 is the deuterium-labeled analogue of diacetyl, where the six hydrogen atoms of the two methyl groups are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical techniques. It is chemically almost identical to the analyte of interest, ensuring similar behavior during sample preparation and chromatographic separation, yet it is easily distinguishable by its mass-to-charge ratio (m/z).[5] This guide elucidates the core chemical properties that underpin its utility and provides practical insights for its application.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2,3-Butanedione-D6 define its handling, storage, and behavior in analytical systems. Its structure consists of a butane backbone with two ketone groups at the C2 and C3 positions, with the terminal methyl groups fully deuterated.
Diagram: Molecular Structure of 2,3-Butanedione-D6
Caption: Structure of 1,1,1,4,4,4-hexadeuteriobutane-2,3-dione.
Table 1: Core Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | [6][7] |
| Synonyms | Diacetyl-D6, Biacetyl-D6, 2,3-Butadione-D6 | [3][4] |
| CAS Number | 22026-37-5 | [3][4] |
| Molecular Formula | C₄D₆O₂ (or CD₃COCOCD₃) | [3][8] |
| Molecular Weight | ~92.13 g/mol | [3][6] |
| Appearance | Yellow Liquid to Yellow Semi-Solid | [4][8] |
| Purity | ≥98 atom % D | [8] |
| Boiling Point (non-deuterated) | 88 °C | [1] |
| Density (non-deuterated) | 0.981 g/mL | |
| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | [3][4] |
The physical properties of the deuterated form are very similar to the non-deuterated form. It is a volatile, yellow liquid with a pungent, buttery odor in dilute solutions.[1] Long-term stability is best ensured by storage at -20°C in a tightly sealed container to prevent degradation and evaporation.[3]
Spectroscopic Characterization: A Guide to Identification
The primary value of 2,3-Butanedione-D6 lies in its distinct spectroscopic signature compared to its hydrogenous counterpart.
Mass Spectrometry (MS)
In MS, the six deuterium atoms result in a predictable mass shift of +6 Da for the molecular ion. This clear mass difference is the cornerstone of its use as an internal standard.
-
Expected Molecular Ion: The molecular ion [M]⁺ for C₄D₆O₂ will appear at m/z 92, whereas the non-deuterated form (C₄H₆O₂) is at m/z 86.
-
Fragmentation: The primary fragmentation pathway involves the cleavage of the C-C bond between the two carbonyl groups, yielding two acylium ions. For the deuterated compound, this results in a characteristic fragment at m/z 46 (CD₃CO⁺), while the non-deuterated compound yields a fragment at m/z 43 (CH₃CO⁺).
Diagram: Key Mass Spectrometry Fragmentation
Caption: Primary EI fragmentation pathway for 2,3-Butanedione-D6.
Table 2: Comparison of Major Mass Fragments (Electron Ionization)
| Compound | Molecular Ion [M]⁺ (m/z) | Acylium Ion [M/2]⁺ (m/z) |
| 2,3-Butanedione-H6 | 86 | 43 |
| 2,3-Butanedione-D6 | 92 | 46 |
Protocol: Sample Preparation for GC-MS Analysis of E-liquids[10]
-
Standard Preparation: Prepare a stock solution of 2,3-Butanedione-D6 in ethanol. Create a series of calibration standards by spiking known amounts of non-deuterated 2,3-butanedione into blank e-liquid matrix and adding a fixed concentration of the 2,3-Butanedione-D6 internal standard solution.
-
Sample Preparation: Accurately weigh 1 g of the e-liquid sample into a 10-mL volumetric flask.
-
Extraction: Add the fixed amount of 2,3-Butanedione-D6 internal standard. Dilute to the mark with ethanol.
-
Homogenization: Vortex the flask at 2,000 rpm for 5 minutes to ensure thorough mixing and extraction.
-
Clarification: Filter the resulting solution through a 0.22 µm syringe filter to remove any particulates.
-
Analysis: Inject the filtrate into the GC-MS system. Monitor the ion transitions for the analyte (e.g., m/z 86 -> 43) and the internal standard (m/z 92 -> 46).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation. The substitution of protons with deuterium fundamentally alters the resulting spectra.
-
¹H NMR: An ideal ¹H NMR spectrum of pure 2,3-Butanedione-D6 would show no signals. In practice, a small residual signal around 2.3 ppm may be observed, corresponding to the isotopic impurity of the non-deuterated methyl protons. The absence of a major peak is a key indicator of successful deuteration.
-
¹³C NMR: The ¹³C spectrum provides rich information. The carbonyl carbon (C=O) signal will appear as a singlet around 195-200 ppm. The deuterated methyl carbon (-CD₃) signal will appear upfield and, due to coupling with deuterium (spin I=1), will split into a multiplet (a 1:3:6:7:6:3:1 septet).
-
²H (Deuterium) NMR: A single resonance will be observed in the deuterium spectrum, confirming the presence and chemical environment of the deuterium atoms.
Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that does not have signals overlapping with the expected analyte peaks (e.g., Chloroform-d, CDCl₃).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 2,3-Butanedione-D6 directly into an NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert several times until the sample is fully dissolved.
-
Analysis: Place the tube in the NMR spectrometer and acquire the desired spectra (¹H, ¹³C, ²H).
Infrared (IR) Spectroscopy
The primary difference in the IR spectrum arises from the heavier mass of deuterium.
-
C-D Vibrations: The C-H stretching vibrations typically found around 2900-3000 cm⁻¹ will be absent. Instead, C-D stretching vibrations will appear at a lower frequency, typically in the 2100-2250 cm⁻¹ region.
-
Carbonyl Stretch: The strong, characteristic C=O stretching band will be largely unaffected by deuteration and will appear around 1700-1725 cm⁻¹.[9] This serves as a useful landmark in the spectrum.
Chemical Reactivity and Core Applications
The chemical reactivity of 2,3-Butanedione-D6 is governed by its vicinal diketone functionality and is essentially identical to its non-deuterated form. It is incompatible with strong acids, bases, metals, and oxidizing or reducing agents.[1][10]
Primary Application: Isotope Dilution Mass Spectrometry
The premier application of 2,3-Butanedione-D6 is as an internal standard in isotope dilution mass spectrometry (IDMS). This is considered the "gold standard" for quantitative analysis.
Causality of Experimental Choice: Why use a stable isotope-labeled internal standard?
-
Minimizes Matrix Effects: Ion suppression or enhancement in the mass spectrometer source affects the analyte and the standard nearly identically, leading to a more accurate ratio.
-
Corrects for Sample Loss: Any loss of analyte during sample extraction, handling, or injection is mirrored by a proportional loss of the internal standard, preserving the analytical ratio.
-
Improves Precision and Accuracy: By normalizing the analyte response to the standard's response, the method corrects for variations in instrument performance and sample volume, leading to highly reproducible results.
Diagram: Workflow for Quantitative Analysis using IDMS
Caption: Standard workflow for quantification using a stable isotope-labeled internal standard.
Safety and Handling
While a specific safety data sheet for the D6 version may be less common, the hazards should be assumed to be identical to those of 2,3-butanedione. It is classified as a flammable liquid (Hazard Class 3).[3]
-
Inhalation: The non-deuterated form is toxic upon inhalation and can cause severe respiratory irritation, potentially leading to irreversible lung damage with repeated exposure.[10][11][12]
-
Skin and Eye Contact: Causes skin irritation and serious eye damage.[12][13]
-
Flammability: Highly flammable liquid and vapor with a low flash point. Keep away from heat, sparks, and open flames.[10][11]
Handling Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Ground all equipment when transferring to prevent static discharge.[10]
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.
Conclusion
2,3-Butanedione-D6 is a vital tool for the scientific community. Its chemical properties, particularly its mass spectrometric and spectroscopic signatures, make it an indispensable internal standard for the accurate and precise quantification of diacetyl. Understanding its physicochemical characteristics, reactivity, and proper handling procedures is paramount for its effective and safe use in research and regulatory settings, ultimately enabling better monitoring of a compound with significant implications for both consumer products and public health.
References
-
PubChem. 2,3-Butanedione-D6 | C4H6O2 | CID 12197630. National Institutes of Health. [Link][6]
-
Pharmaffiliates. 2,3-Butanedione-d6 (Major) | CAS No : 22026-37-5. [Link][4]
-
Fisher Scientific. Safety Data Sheet - 2,3-Butanedione (UK). [Link][12]
-
PubMed. Modification of citrulline residues with 2,3-butanedione facilitates their detection by liquid chromatography/mass spectrometry. [Link][14]
-
MDPI. Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. [Link][15]
-
ResearchGate. Chemical Reactivity and Respiratory Toxicity of the -Diketone Flavoring Agents. [Link][17]
-
CORE. Matrix-isolation and solid state low temperature FT-IR study of 2,3-butanedione (diacetyl). [Link][18]
-
NIH. Development of 2,3-butanedione-sensing element using Pt-nanoparticle-decorated tin oxide for health applications. [Link][2]
-
Shimadzu. Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. [Link][19]
-
Doc Brown's Chemistry. Infrared spectrum of butanone. [Link][9]
-
OSTI.GOV. Quantitative Infrared Intensity Studies of Vapor-Phase Glyoxal, Methylglyoxal, and 2,3-Butanedione (Diacetyl) with Vibrational Assignments. [Link][20]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Development of 2,3-butanedione-sensing element using Pt-nanoparticle-decorated tin oxide for health applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.usbio.net [dev.usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2,3-Butanedione-D6 | C4H6O2 | CID 12197630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Butanedione-d6 | CAS 22026-37-5 | LGC Standards [lgcstandards.com]
- 8. 2,3-Butanedione-d6(mol non marquée 431-03-8) | CymitQuimica [cymitquimica.com]
- 9. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.es [fishersci.es]
- 13. bio.vu.nl [bio.vu.nl]
- 14. Modification of citrulline residues with 2,3-butanedione facilitates their detection by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2,3-Butanedione [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. shimadzu.com [shimadzu.com]
- 20. Quantitative Infrared Intensity Studies of Vapor-Phase Glyoxal, Methylglyoxal, and 2,3-Butanedione (Diacetyl) with Vibrational Assignments (Journal Article) | OSTI.GOV [osti.gov]
